Histidylproline
Overview
Description
His-Pro, also known as histidylproline, is a dipeptide composed of the amino acids histidine and proline. It is a naturally occurring compound found in various biological systems, including the mammalian gut, blood, and central nervous system. His-Pro has been studied for its potential therapeutic applications due to its stability and biological activity.
Scientific Research Applications
His-Pro has a wide range of scientific research applications, including:
Chemistry: His-Pro is used as a model compound in studies of peptide synthesis and cyclization reactions.
Biology: His-Pro is studied for its role in various biological processes, including neurotransmission and hormone regulation.
Medicine: His-Pro has potential therapeutic applications in the treatment of neurodegenerative diseases, non-alcoholic fatty liver disease, and diabetes. .
Future Directions
: Turkez, H., Cacciatore, I., Arslan, M. E., Fornasari, E., Marinelli, L., Di Stefano, A., & Mardinoglu, A. (2020). Histidyl-Proline Diketopiperazine Isomers as Multipotent Anti-Alzheimer Drug Candidates. Biomolecules, 10(5), 737. Link : Turkez, H., Cacciatore, I., Arslan, M. E., Fornasari, E., Marinelli, L., Di Stefano, A., & Mardinoglu, A. (2020). Histidyl-Proline Diketopiperazine Isomers as Multipotent Anti-Alzheimer Drug Candidates. Europe PMC. Link : Turkez, H., Cacciatore, I., Arslan, M. E., Fornasari, E., Marinelli, L., Di Stefano, A., & Mardinoglu, A. (2020). Histidyl-Proline Diketopiperazine Isomers as Multipotent Anti-Alzheimer Drug Candidates. Semantics Scholar. Link
Preparation Methods
Synthetic Routes and Reaction Conditions
His-Pro can be synthesized through high pressure/temperature-assisted cyclization of dipeptide methyl ester hydrochloride in water. The optimal conditions for this synthesis include a reaction pressure of 0.20 MPa, a reaction time of 3.5 hours, a solution pH of 6.0, and a substrate concentration of 15 mg/mL. This method yields His-Pro with high efficiency (91.35%) and avoids racemization .
Industrial Production Methods
The industrial production of His-Pro typically involves the same high pressure/temperature-assisted cyclization method due to its rapid, environmentally friendly, and highly efficient nature. This method is preferred over traditional methanol-reflux cyclization because it is more sustainable and produces higher yields .
Chemical Reactions Analysis
Types of Reactions
His-Pro undergoes various chemical reactions, including:
Oxidation: His-Pro can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions involving His-Pro can result in the formation of reduced dipeptide derivatives.
Substitution: His-Pro can participate in substitution reactions, where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of His-Pro can lead to the formation of histidylproline diketopiperazine, while reduction can produce reduced dipeptide derivatives .
Mechanism of Action
His-Pro exerts its effects through various molecular targets and pathways. It can cross the blood-brain barrier and affect inflammatory and stress responses by modifying the Nrf2-NF-κB signaling axis. His-Pro is also a substrate of organic cation transporters, which are linked to neuroprotection. Additionally, His-Pro can modulate the activity of glial cells, such as microglia and astrocytes, which play a role in neuroinflammation and neuroprotection .
Comparison with Similar Compounds
Similar Compounds
Histidylproline diketopiperazine: A cyclic dipeptide derived from His-Pro with similar biological activities.
Proline-histidine: Another dipeptide with similar structure and properties.
L-carnosine: A dipeptide composed of beta-alanine and histidine, known for its antioxidant properties.
Uniqueness of His-Pro
His-Pro is unique due to its stability, ability to cross the blood-brain barrier, and diverse biological activities. Unlike other similar compounds, His-Pro has been shown to have specific neuroprotective and anti-inflammatory effects, making it a promising candidate for therapeutic applications .
Properties
IUPAC Name |
(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O3/c12-8(4-7-5-13-6-14-7)10(16)15-3-1-2-9(15)11(17)18/h5-6,8-9H,1-4,12H2,(H,13,14)(H,17,18)/t8-,9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNCFUHAPNTYMJB-IUCAKERBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CN=CN2)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CN=CN2)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50943211 | |
Record name | Histidylproline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50943211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Histidylproline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0028893 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
20930-58-9 | |
Record name | Histidylproline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20930-58-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Histidylproline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020930589 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Histidylproline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50943211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Histidylproline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0028893 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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